{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride
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Overview
Description
{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride is an organic compound with a complex structure that includes an imidazo[1,2-a]pyridine ring system. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities .
Mechanism of Action
Target of Action
It’s known that similar compounds, such as 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine derivatives, have shown to exhibit antimicrobial activity . They are also known to silence Gaq proteins , which are a type of G protein-coupled receptors (GPCRs) involved in intracellular signaling .
Mode of Action
For instance, hydrazone derivatives, which can be synthesized from 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide, have shown antimicrobial activity .
Biochemical Pathways
It’s known that similar compounds, such as 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine derivatives, can affect the activity of gaq proteins . Gaq proteins are involved in a plethora of intracellular multistep signaling events .
Result of Action
It’s known that similar compounds, such as 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine derivatives, have shown antimicrobial activity . They are also known to silence Gaq proteins , which could potentially lead to changes in intracellular signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride typically involves multi-step organic reactionsThe final product is then converted to its dihydrochloride salt form .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-yl}methanamine: Similar structure with a methyl group at the 2-position.
1-{3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}methanamine dihydrochloride: Similar structure with a different ring fusion pattern.
Uniqueness
{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-ylmethanamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c9-5-7-6-10-8-3-1-2-4-11(7)8;;/h6H,1-5,9H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OELZGYYHWYILKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NC=C2CN)C1.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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